molecular formula C6H11F3O3S B1627463 2,2-Dimethylpropyl trifluoromethanesulfonate CAS No. 66687-89-6

2,2-Dimethylpropyl trifluoromethanesulfonate

Cat. No. B1627463
CAS RN: 66687-89-6
M. Wt: 220.21 g/mol
InChI Key: DAYGMTZDTVBMPO-UHFFFAOYSA-N
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Description

2,2-Dimethylpropyl trifluoromethanesulfonate (DMTMS) is a sulfonate ester that is widely used in organic synthesis as a versatile reagent for the introduction of the triflate group. The triflate group is a powerful leaving group that can be easily displaced by nucleophiles, making DMTMS a useful tool for the preparation of a wide range of organic compounds.

Scientific Research Applications

Lewis Acid Catalysis

2,2-Dimethylpropyl trifluoromethanesulfonate is related to scandium trifluoromethanesulfonate, a powerful Lewis acid catalyst. Scandium trifluoromethanesulfonate is used in acylation reactions of alcohols with acid anhydrides and carboxylic acids. It shows high catalytic activity for primary alcohols and even sterically-hindered secondary or tertiary alcohols. This catalyst is particularly effective in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Electrochemical Studies

In electrochemical contexts, the dissociation behavior of trifluoromethanesulfonic acid, which shares functional groups with 2,2-Dimethylpropyl trifluoromethanesulfonate, has been studied in non-aqueous solvents. This research provides insights into the behavior of sulfonates in various solvents, including dimethyl sulfoxide and acetic acid (Fujinaga & Sakamoto, 1977).

Magnetism in Molecular Clusters

Research on divalent transition-metal trifluoromethanesulfonates reveals their application in constructing single-molecule magnets. This study demonstrates the potential of these compounds in designing novel magnetic materials with unique properties (Li et al., 2005).

Organic Synthesis

Trifluoromethanesulfonic acid, closely related to 2,2-Dimethylpropyl trifluoromethanesulfonate, is a potent reagent in organic synthesis. Its high protonating power and low nucleophilicity enable it to generate cationic species from organic molecules, facilitating the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Polysulfide Equilibria

In the study of inorganic polysulfides, methyl trifluoromethanesulfonate (a compound similar to 2,2-Dimethylpropyl trifluoromethanesulfonate) has been used as a derivatization agent. This research provides critical insights into the disproportionation constants and thermodynamics of polysulfides in aqueous solutions (Kamyshny et al., 2004).

properties

IUPAC Name

2,2-dimethylpropyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O3S/c1-5(2,3)4-12-13(10,11)6(7,8)9/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYGMTZDTVBMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576985
Record name 2,2-Dimethylpropyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpropyl trifluoromethanesulfonate

CAS RN

66687-89-6
Record name 2,2-Dimethylpropyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add trifluoromethanesulphonic anhydride (1.12 mL, 6.8 mmol) to a solution of neopentylalcohol (0.5 g, 5.7 mmol) and 2,6-lutidine (0.7 mL, 6.8 mmol) in dichloromethane (10 mL) at −78° C. and stir for 1 hour. Add water to quench the reaction, separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, dry (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 1:4 hexane:dichloromethane) to give the desired compound as an oil (0.9 g, 72% yield).
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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